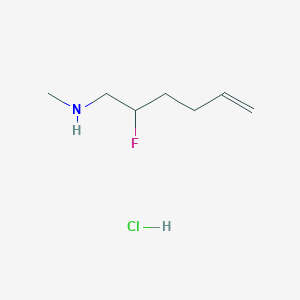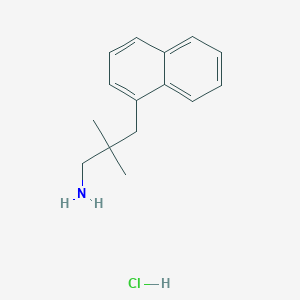
5-Amino-6-bromo-2-metil-2H-piridazin-3-ona
Descripción general
Descripción
5-Amino-6-bromo-2-methyl-2H-pyridazin-3-one is a heterocyclic organic compound belonging to the pyridazinone family. This compound features a pyridazine ring, which is a six-membered ring containing two nitrogen atoms at adjacent positions. Pyridazinones are known for their diverse pharmacological activities and are often used as building blocks in medicinal chemistry.
Aplicaciones Científicas De Investigación
5-Amino-6-bromo-2-methyl-2H-pyridazin-3-one has several applications in scientific research:
Chemistry: Used as a synthetic intermediate in the preparation of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its pharmacological effects, such as anti-inflammatory and analgesic activities.
Industry: Employed in the development of agrochemicals and pharmaceuticals.
Mecanismo De Acción
- One proposed mechanism is the inhibition of calcium ion influx, which is essential for platelet aggregation .
- For example, it may impact prostaglandin synthesis, interleukin activity, or other signaling pathways .
Mode of Action
Biochemical Pathways
Result of Action
Análisis Bioquímico
Biochemical Properties
5-Amino-6-bromo-2-methyl-2H-pyridazin-3-one plays a crucial role in biochemical reactions. It has been found to interact with several enzymes and proteins, influencing their activity. For instance, this compound can inhibit certain enzymes, thereby modulating biochemical pathways. It also interacts with proteins involved in cell signaling, affecting their function and leading to changes in cellular responses. The nature of these interactions is primarily based on the binding affinity of 5-Amino-6-bromo-2-methyl-2H-pyridazin-3-one to the active sites of these biomolecules .
Cellular Effects
The effects of 5-Amino-6-bromo-2-methyl-2H-pyridazin-3-one on various cell types and cellular processes are profound. This compound influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to modulate the expression of genes involved in inflammatory responses, thereby reducing inflammation. Additionally, 5-Amino-6-bromo-2-methyl-2H-pyridazin-3-one affects cellular metabolism by inhibiting enzymes involved in metabolic pathways, leading to changes in metabolite levels .
Molecular Mechanism
At the molecular level, 5-Amino-6-bromo-2-methyl-2H-pyridazin-3-one exerts its effects through several mechanisms. It binds to specific biomolecules, such as enzymes and receptors, altering their activity. This binding can result in enzyme inhibition or activation, depending on the target. Furthermore, 5-Amino-6-bromo-2-methyl-2H-pyridazin-3-one can influence gene expression by interacting with transcription factors or other regulatory proteins. These interactions lead to changes in the transcriptional activity of specific genes, thereby modulating cellular functions .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 5-Amino-6-bromo-2-methyl-2H-pyridazin-3-one change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that 5-Amino-6-bromo-2-methyl-2H-pyridazin-3-one remains stable under certain conditions, but it can degrade over time, leading to a decrease in its efficacy. Long-term exposure to this compound has been associated with sustained changes in cellular function, including alterations in cell signaling and gene expression .
Dosage Effects in Animal Models
The effects of 5-Amino-6-bromo-2-methyl-2H-pyridazin-3-one vary with different dosages in animal models. At low doses, this compound can exert beneficial effects, such as reducing inflammation and modulating metabolic pathways. At high doses, it may cause toxic or adverse effects, including cellular damage and disruption of normal cellular functions. Threshold effects have been observed, where the compound’s efficacy plateaus or decreases beyond a certain dosage .
Metabolic Pathways
5-Amino-6-bromo-2-methyl-2H-pyridazin-3-one is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate these pathways, influencing metabolic flux and metabolite levels. For instance, this compound can inhibit key enzymes in the glycolytic pathway, leading to a decrease in glucose metabolism. Additionally, 5-Amino-6-bromo-2-methyl-2H-pyridazin-3-one affects the tricarboxylic acid cycle by modulating the activity of enzymes involved in this pathway .
Transport and Distribution
The transport and distribution of 5-Amino-6-bromo-2-methyl-2H-pyridazin-3-one within cells and tissues are mediated by specific transporters and binding proteins. These molecules facilitate the movement of the compound across cellular membranes and its localization within specific cellular compartments. The distribution of 5-Amino-6-bromo-2-methyl-2H-pyridazin-3-one can influence its activity and efficacy, as its accumulation in certain tissues may enhance its therapeutic effects or lead to toxicity .
Subcellular Localization
The subcellular localization of 5-Amino-6-bromo-2-methyl-2H-pyridazin-3-one is crucial for its activity and function. This compound is directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. For example, 5-Amino-6-bromo-2-methyl-2H-pyridazin-3-one may localize to the mitochondria, where it can influence mitochondrial function and energy metabolism. The localization of this compound within the cell determines its interactions with other biomolecules and its overall impact on cellular processes .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 5-Amino-6-bromo-2-methyl-2H-pyridazin-3-one typically involves the cyclization of appropriate precursors. One common method is the reaction of 2-amino-6-bromo-3-methylpyridazine with a suitable oxidizing agent to form the pyridazin-3-one ring.
Industrial Production Methods: In an industrial setting, the compound can be synthesized using large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may involve continuous flow chemistry to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions: 5-Amino-6-bromo-2-methyl-2H-pyridazin-3-one can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form a nitro group.
Reduction: The bromo group can be reduced to form a hydrogen atom.
Substitution: The compound can undergo nucleophilic substitution reactions at the bromo position.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are used.
Substitution: Nucleophiles like sodium azide (NaN3) and amines can be used for substitution reactions.
Major Products Formed:
Oxidation: Formation of 5-nitro-6-bromo-2-methyl-2H-pyridazin-3-one.
Reduction: Formation of 5-amino-6-bromo-2-methyl-2H-pyridazin-3-one (reduced form).
Substitution: Formation of various substituted pyridazinones depending on the nucleophile used.
Comparación Con Compuestos Similares
5-Amino-6-bromo-2-methyl-2H-pyridazin-3-one is similar to other pyridazinone derivatives, such as 4-bromo-2-methyl-5-pyridazinone and 6-bromo-2-methyl-3-pyridazinone. its unique combination of functional groups and structural features distinguishes it from these compounds. The presence of both an amino and a bromo group on the pyridazinone ring contributes to its distinct chemical reactivity and biological activity.
List of Similar Compounds
4-bromo-2-methyl-5-pyridazinone
6-bromo-2-methyl-3-pyridazinone
2-amino-6-bromo-3-methylpyridazine
5-nitro-6-bromo-2-methyl-2H-pyridazin-3-one
This comprehensive overview highlights the significance of 5-Amino-6-bromo-2-methyl-2H-pyridazin-3-one in various scientific and industrial applications. Its unique structure and reactivity make it a valuable compound in the field of chemistry and beyond.
Propiedades
Número CAS |
65269-64-9 |
|---|---|
Fórmula molecular |
C5H6BrN3O |
Peso molecular |
204.02 g/mol |
Nombre IUPAC |
4-amino-5-bromo-2-methylpyridazin-3-one |
InChI |
InChI=1S/C5H6BrN3O/c1-9-5(10)4(7)3(6)2-8-9/h2H,7H2,1H3 |
Clave InChI |
UHYDXVMQDKMFKE-UHFFFAOYSA-N |
SMILES |
CN1C(=O)C=C(C(=N1)Br)N |
SMILES canónico |
CN1C(=O)C(=C(C=N1)Br)N |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Methyl[2-methyl-2-(oxolan-3-yl)propyl]amine hydrochloride](/img/structure/B1484863.png)


amine hydrochloride](/img/structure/B1484870.png)


![3-[1-(propan-2-yl)-1H-pyrazol-4-yl]propan-1-amine hydrochloride](/img/structure/B1484874.png)
![3-[1-(cyclohexylmethyl)-1H-pyrazol-4-yl]propanoic acid](/img/structure/B1484876.png)
![methyl({3-[1-(pent-4-en-1-yl)-1H-pyrazol-4-yl]propyl})amine](/img/structure/B1484877.png)
![3-Fluoro-3-[(oxan-4-yl)methyl]azetidine hydrochloride](/img/structure/B1484879.png)


![Methyl[2-methyl-2-(oxan-4-yl)propyl]amine hydrochloride](/img/structure/B1484884.png)
